4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClN3O. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-2-1-5(3-12)11(6)10-4-9-7/h1-4H |
InChI Key |
XWEWRCQGUOXHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrrole with hydrazine derivatives followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde include:
- 4-Chloropyrrolo[2,1-f][1,2,4]triazine
- 4-Aminopyrrolo[2,1-f][1,2,4]triazine
- Pyrrolo[2,1-f][1,2,4]triazine derivatives .
Uniqueness
What sets this compound apart is its unique combination of a chlorine atom and an aldehyde group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
